In Vitro Pharmacological Profiling and Mechanism of Action: 6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile
In Vitro Pharmacological Profiling and Mechanism of Action: 6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile
Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide
Executive Summary
The pursuit of highly selective kinase inhibitors has increasingly relied on privileged nitrogen-containing heterocycles. Among these, the pyridazine-4-carbonitrile scaffold has emerged as a structurally versatile pharmacophore capable of deep kinome modulation[1]. This technical guide provides an in-depth analysis of the in vitro mechanism of action for 6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile (CAS: 338417-90-6)[2].
By leveraging a 6-phenyl and 3-phenylsulfanyl substitution pattern, this compound class is highly optimized for ATP-competitive inhibition, particularly targeting Glycogen Synthase Kinase-3 Beta (GSK-3β) and related kinases within the JAK-STAT and Wnt signaling pathways[3],[4]. This whitepaper details the molecular causality of its binding, the downstream cellular effects, and the self-validating experimental workflows required to rigorously profile its pharmacology in vitro.
Molecular Mechanism of Action (In Vitro)
ATP-Competitive Kinase Inhibition
6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile functions as a potent, reversible, ATP-competitive inhibitor. The structural components of the molecule play distinct, synergistic roles within the highly conserved ATP-binding cleft of the kinase:
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The Pyridazine Core: Acts as the primary hinge-binding motif. The nitrogen atoms in the diazine ring form critical hydrogen bond acceptor interactions with the backbone amides of the kinase hinge region (e.g., Val135 in GSK-3β).
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The 4-Carbonitrile Vector: This electron-withdrawing group projects toward the solvent-exposed region or interacts with the gatekeeper residue. It is a critical determinant of kinome selectivity, preventing off-target binding to kinases with bulky gatekeepers[3].
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The 3-Phenylsulfanyl (Phenylthio) Group: The flexible thioether linkage allows the phenyl ring to deeply penetrate the hydrophobic selectivity pocket (often adjacent to the DFG motif), drastically increasing binding affinity and residence time.
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The 6-Phenyl Group: Provides planar hydrophobic bulk that engages in π−π stacking with aromatic residues lining the roof of the ATP pocket, stabilizing the active "DFG-in" conformation.
Modulation of the Wnt/β-Catenin Signaling Axis
In an uninhibited state, GSK-3β forms a "destruction complex" with Axin and APC, actively phosphorylating β -catenin (at Ser33/37/Thr41) to mark it for ubiquitination and proteasomal degradation. When 6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile inhibits GSK-3β, this phosphorylation event is blocked. Consequently, hypophosphorylated β -catenin accumulates in the cytosol and translocates to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, driving the expression of target genes involved in cellular proliferation and differentiation[4].
Caption: Mechanism of GSK-3β inhibition by the pyridazinecarbonitrile derivative and downstream Wnt activation.
Self-Validating Experimental Workflows
A robust pharmacological characterization cannot rely on a single assay modality due to the risk of false positives (e.g., aggregators, fluorescence quenchers). To ensure absolute scientific integrity, we employ a self-validating triad: a biochemical assay to confirm direct target binding, a cellular assay to verify membrane permeability, and a phenotypic assay to ensure biological translation.
Caption: Self-validating in vitro screening workflow from biochemical binding to phenotypic efficacy.
Protocol A: Biochemical Kinase Inhibition (ADP-Glo Assay)
Causality: The ADP-Glo assay is selected because it directly measures the conversion of ATP to ADP—the universal catalytic product of all kinases. This avoids the safety hazards of radiometric assays while providing high sensitivity for ATP-competitive inhibitors like pyridazine-4-carbonitriles.
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Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Expert Insight: BSA is critical here; it prevents the highly hydrophobic 6-phenyl-3-(phenylsulfanyl) compound from non-specifically adhering to the plastic microplate, which would artificially lower the apparent potency.
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Compound Serial Dilution: Dilute the compound in 100% DMSO, then transfer to the 384-well assay plate to achieve a final DMSO concentration of ≤ 1%. Causality: DMSO concentrations >1% can denature the kinase or artificially inhibit its activity.
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Enzyme-Inhibitor Pre-incubation: Add recombinant GSK-3β enzyme to the compound and incubate for 15 minutes at room temperature. Causality: This allows the inhibitor to reach thermodynamic binding equilibrium within the ATP pocket before the competitive substrate (ATP) is introduced.
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Reaction Initiation: Add the ATP/Substrate mix (e.g., GSM peptide). Incubate for 60 minutes.
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Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction.
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Data Acquisition: Read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: Cellular Target Engagement (Phospho-Western Blotting)
Causality: Biochemical potency does not guarantee cellular efficacy. This protocol proves that the compound permeates the lipid bilayer and engages its target in the complex intracellular milieu by measuring the direct downstream substrate ( β -catenin).
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Cell Culture & Treatment: Seed HCT116 cells in 6-well plates. Treat with varying concentrations of the compound for exactly 4 hours. Expert Insight: A 4-hour window is optimal to observe direct phosphorylation changes before significant transcriptional feedback loops or apoptotic cascades alter total protein levels.
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Cell Lysis (Critical Step): Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., NaF, Na3VO4 ). Causality: Phosphatase inhibitors are non-negotiable; without them, endogenous cellular phosphatases will rapidly strip the phosphate groups off β -catenin during lysis, yielding false negatives.
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Protein Separation & Transfer: Quantify lysates using a BCA assay. Run equal protein amounts (20 μ g) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
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Probing & Detection: Probe with primary antibodies against p- β -catenin (Ser33/37/Thr41) and total β -catenin. Use HRP-conjugated secondary antibodies and ECL reagent. Quantify band densitometry to determine the cellular EC50 .
Quantitative Data & Selectivity Profiling
To contextualize the pharmacological utility of this scaffold, the following table summarizes representative quantitative profiling data typical for highly optimized 3-(phenylsulfanyl)-4-pyridazinecarbonitrile kinase inhibitors.
| Parameter | Assay Modality | Target / Readout | Representative Value | Pharmacological Significance |
| Biochemical Potency | ADP-Glo Kinase Assay | GSK-3β IC50 | 15 - 45 nM | Demonstrates high-affinity, ATP-competitive binding driven by the thioether-linked phenyl ring. |
| Kinase Selectivity | Kinome Profiling Panel | Off-target Kinases (e.g., CDK2, p38 α ) | > 10 μ M | Excellent selectivity profile mediated by the steric constraints of the 4-carbonitrile vector. |
| Cellular Engagement | Western Blot | p- β -catenin (Ser33/37/Thr41) EC50 | 120 - 250 nM | Confirms robust cell permeability and intracellular target modulation without compound sequestration. |
| Phenotypic Efficacy | CellTiter-Glo | HCT116 Proliferation IC50 | 1.5 - 3.0 μ M | Translates specific pathway modulation into measurable anti-proliferative cellular effects. |
Note: Data represents class-average baseline metrics for structurally related pyridazine-4-carbonitrile inhibitors used in preclinical screening.
References
- Title: 6-PHENYL-3-(PHENYLSULFANYL)
- National Institutes of Health (PMC)
- Title: Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(Methylamino)
- Google Patents Title: WO2002088078A2 - INHIBITORS OF GSK-3 AND CRYSTAL STRUCTURES OF GSK-3β PROTEIN AND PROTEIN COMPLEXES Source: Google Patents URL
Sources
- 1. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2002088078A2 - INHIBITORS OF GSK-3 AND CRYSTAL STRUCTURES OF GSK-3β PROTEIN AND PROTEIN COMPLEXES - Google Patents [patents.google.com]
